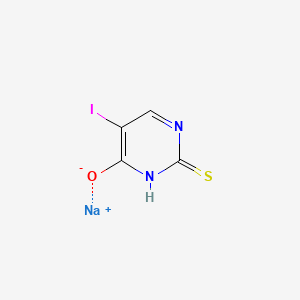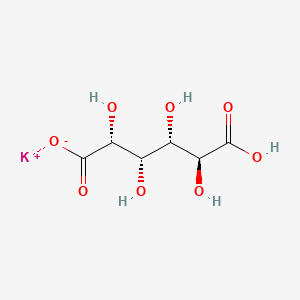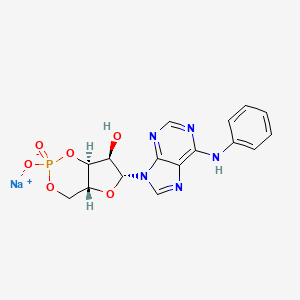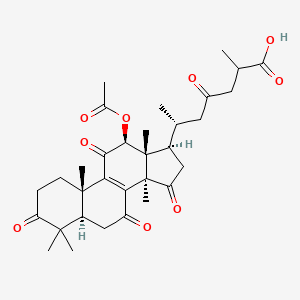
ácido ganodérico F
Descripción general
Descripción
El ácido ganodérico F es un compuesto triterpenoide derivado del hongo medicinal Ganoderma lucidum, comúnmente conocido como Lingzhi o Reishi. Este compuesto es uno de los muchos constituyentes bioactivos que se encuentran en Ganoderma lucidum, que se ha utilizado en la medicina tradicional durante más de 2000 años. El this compound es conocido por sus posibles propiedades terapéuticas, incluyendo efectos antitumorales, antiinflamatorios e inmunomoduladores .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El ácido ganodérico F ejerce sus efectos a través de múltiples objetivos moleculares y vías:
Actividad Antitumoral: Inhibe la angiogénesis e induce la apoptosis en las células cancerosas al modular vías como MAPK y PI3K/Akt.
Efectos Antiinflamatorios: Reduce la inflamación al inhibir la producción de citocinas y mediadores proinflamatorios.
Inmunomodulación: Mejora las respuestas inmunitarias al estimular la actividad de las células inmunitarias como los macrófagos y las células asesinas naturales.
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling ganoderic acid F . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
The elucidation of ganoderic acid F biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . There is also a need to determine the basis of diversification due to the magnitude of different types of ganoderic acids isolated with different bioactivities .
Análisis Bioquímico
Biochemical Properties
Ganoderic acid F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with glycosyltransferase from Bacillus subtilis, which catalyzes the glycosylation of ganoderic acid F, resulting in a metabolite with significantly higher aqueous solubility . This interaction enhances the compound’s bioavailability and reduces its cytotoxicity. Additionally, ganoderic acid F has been shown to inhibit angiogenesis and alter proteins involved in cell proliferation, cell death, oxidative stress, calcium signaling, and endoplasmic reticulum stress .
Cellular Effects
Ganoderic acid F exerts various effects on different types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of cancer cells and induce apoptosis, thereby exhibiting antitumor activity . The compound also modulates immune responses by enhancing the activity of natural killer cells and macrophages, contributing to its immunomodulatory effects . Furthermore, ganoderic acid F influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and differentiation . It also affects gene expression and cellular metabolism, leading to changes in the production of reactive oxygen species and the regulation of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of ganoderic acid F involves several key processes. The compound binds to specific biomolecules, such as receptors and enzymes, to exert its effects. For instance, ganoderic acid F has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of the extracellular matrix and play a role in cancer metastasis . Additionally, ganoderic acid F modulates the expression of genes involved in cell cycle regulation, apoptosis, and immune responses . These changes in gene expression are mediated through various transcription factors and signaling pathways, including the NF-κB and AP-1 pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ganoderic acid F can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that ganoderic acid F can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and modulation of immune responses . The compound’s activity may decrease over time due to degradation and loss of bioactivity .
Dosage Effects in Animal Models
The effects of ganoderic acid F vary with different dosages in animal models. At low doses, the compound has been shown to enhance immune function and inhibit tumor growth without causing significant toxicity . At higher doses, ganoderic acid F may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish at higher concentrations . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ganoderic acid F is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its glycosylation by glycosyltransferase, which enhances its solubility and bioavailability . The compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Ganoderic acid F is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for specific cellular compartments . Ganoderic acid F can accumulate in certain tissues, such as the liver and kidneys, where it may exert its biological effects .
Subcellular Localization
The subcellular localization of ganoderic acid F is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, ganoderic acid F may localize to the endoplasmic reticulum, where it can modulate calcium signaling and endoplasmic reticulum stress responses . Additionally, the compound’s localization to the nucleus can influence gene expression and transcriptional regulation .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido ganodérico F se obtiene principalmente mediante la extracción de Ganoderma lucidum. La biosíntesis de los ácidos ganodéricos implica la vía del mevalonato, comenzando con acetil-coenzima A (Acetil-CoA). La vía incluye varias reacciones enzimáticas que conducen a la formación de lanosterol, que luego se convierte en varios ácidos ganodéricos, incluido el this compound .
Métodos de Producción Industrial: La producción industrial del this compound implica el cultivo de Ganoderma lucidum en condiciones controladas. Se emplean técnicas como la fermentación sumergida y la fermentación en estado sólido para aumentar el rendimiento de los ácidos ganodéricos. La ingeniería genética y la optimización de los medios de cultivo también se exploran para aumentar la eficiencia de la producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido ganodérico F experimenta diversas reacciones químicas, incluyendo glicosilación, oxidación y reducción. La glicosilación, por ejemplo, implica la unión de residuos de azúcar al compuesto, lo que mejora su solubilidad y estabilidad .
Reactivos y Condiciones Comunes:
Glicosilación: Utiliza glicosiltransferasas y sustratos como UDP-glucosa en condiciones suaves (pH 6.0, 40 °C) durante 24 horas.
Oxidación y Reducción: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno, mientras que los agentes reductores pueden incluir borohidruro de sodio.
Productos Principales:
Glicosilación: Produce glucósidos de this compound con mejor solubilidad acuosa.
Oxidación y Reducción: Lleva a diversos derivados oxidados o reducidos del this compound, cada uno con bioactividades distintas.
Comparación Con Compuestos Similares
El ácido ganodérico F es parte de una familia más amplia de ácidos ganodéricos, incluidos los ácidos ganodéricos A, B, C, D, H, T, X e Y . Si bien todos estos compuestos comparten una estructura triterpenoide común, difieren en sus grupos funcionales y bioactividades específicas. El this compound es único debido a sus potentes propiedades antitumorales y antiinflamatorias, lo que lo convierte en un compuesto valioso para aplicaciones terapéuticas .
Compuestos Similares:
Ácido Ganodérico A: Conocido por sus efectos hepatoprotectores y antitumorales.
Ácido Ganodérico B: Exhibe propiedades antiinflamatorias y antioxidantes.
Ácido Ganodérico C: Estudiado por su potencial en el tratamiento de enfermedades hepáticas.
En conclusión, el this compound es un compuesto prometedor con diversas aplicaciones en medicina, biología e industria. Sus propiedades únicas y mecanismos de acción lo convierten en un tema valioso para la investigación y el desarrollo en curso.
Propiedades
IUPAC Name |
(6R)-6-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21,27H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,27-,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCNWXLKMWWVBT-AIMUVTGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316734 | |
| Record name | Ganoderic acid F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98665-15-7 | |
| Record name | Ganoderic acid F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganoderic acid F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANODERIC ACID F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLQ52DLW7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


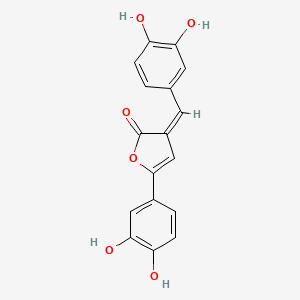
![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)
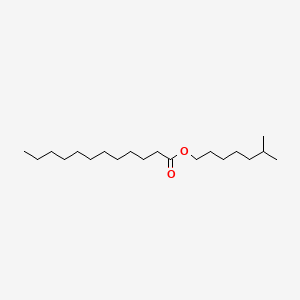
![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)
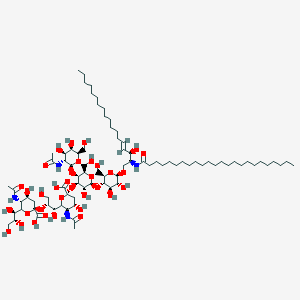
![4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1260138.png)

![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)

![Sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B1260145.png)
